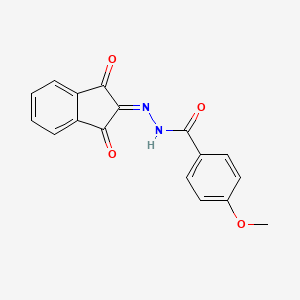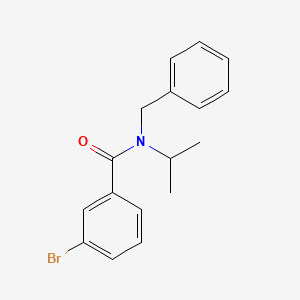![molecular formula C19H18FNO B5800264 (4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)
(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine, also known as 4F-MNMA, is a novel psychoactive substance (NPS) that belongs to the phenethylamine and amphetamine classes. It is a designer drug that has been synthesized for research purposes only. 4F-MNMA is a potent stimulant and has been reported to have similar effects to other amphetamine-type substances.
作用機序
The mechanism of action of (4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine involves the stimulation of the central nervous system (CNS) by increasing the release of dopamine, norepinephrine, and serotonin. It also acts as a reuptake inhibitor of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in a euphoric and stimulating effect on the user.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine include increased heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids from the liver, leading to an increase in energy metabolism. The drug can also cause vasoconstriction and bronchodilation, leading to increased blood flow and oxygenation of tissues.
実験室実験の利点と制限
The advantages of using (4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine in lab experiments include its high potency and selectivity for the dopamine transporter. It is also easy to synthesize and has a long shelf life. However, the limitations of using (4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine include its potential toxicity and lack of information on its long-term effects. It is also a controlled substance in many countries, making it difficult to obtain for research purposes.
将来の方向性
For research on (4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine include studying its potential therapeutic applications for dopamine-related disorders such as ADHD and Parkinson's disease. It is also important to investigate its long-term effects and potential toxicity. Furthermore, the development of new analogs with improved pharmacological properties may lead to the discovery of new drugs for the treatment of CNS disorders.
In conclusion, (4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine is a novel psychoactive substance that has been synthesized for scientific research purposes. It has been widely used to study its pharmacological effects and potential therapeutic applications. The drug acts by stimulating the CNS and increasing the release of dopamine, norepinephrine, and serotonin. Although it has advantages for lab experiments, it also has limitations and potential toxicity. Further research is needed to fully understand its effects and potential therapeutic applications.
合成法
The synthesis method of (4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine involves the reaction of 4-Fluoro-2-methylaniline with 4-Methoxy-1-naphthaldehyde in the presence of a reducing agent. The reaction yields (4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine as a white crystalline powder. The purity of the synthesized compound can be confirmed by using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR).
科学的研究の応用
(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine has been widely used in scientific research to study its pharmacological effects and potential therapeutic applications. It has been reported to have a high affinity for the dopamine transporter and can increase the release of dopamine in the brain. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders.
特性
IUPAC Name |
4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c1-13-11-15(20)8-9-18(13)21-12-14-7-10-19(22-2)17-6-4-3-5-16(14)17/h3-11,21H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJDYLSVRJTPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NCC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)
![2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5800191.png)

![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)

![3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5800211.png)
![N-(2,4-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5800219.png)
![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)
![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)
![N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5800230.png)


![2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5800270.png)
